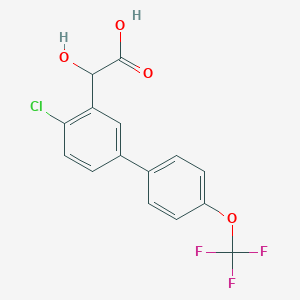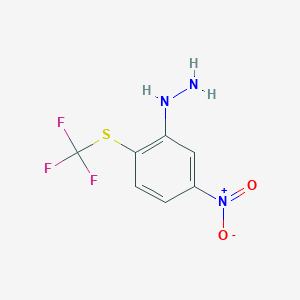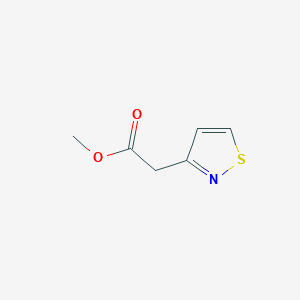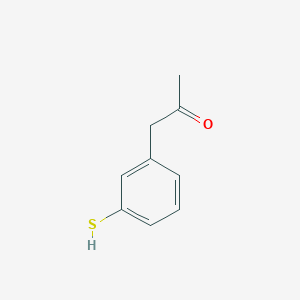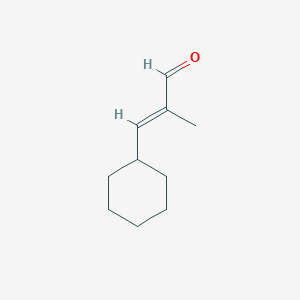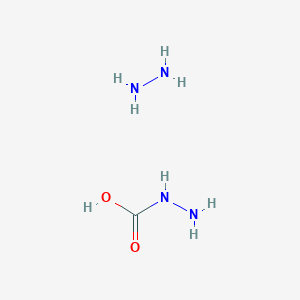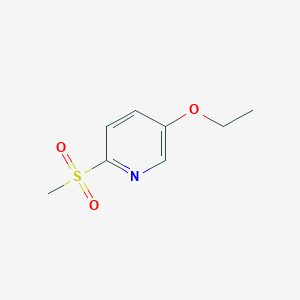
1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C6H12O6 and a molar mass of 180.16 g/mol . This compound is naturally occurring and is found in various fruits and plants. It is known for its sweet taste and is used in the food industry as a sweetener.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,5,6-Pentahydroxyhexan-2-one can be synthesized through the oxidation of D-sorbitol using microbial or enzymatic methods. The process involves the use of Gluconobacter oxydans, a bacterium that selectively oxidizes D-sorbitol to L-sorbose . The reaction conditions typically include a controlled pH, temperature, and aeration to optimize the yield.
Industrial Production Methods
In industrial settings, the production of 1,3,4,5,6-Pentahydroxyhexan-2-one involves the fermentation of D-sorbitol using Gluconobacter oxydans. The process is carried out in large bioreactors where the conditions are carefully monitored to ensure maximum efficiency and yield. The product is then purified through crystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5,6-Pentahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce L-sorbose acid.
Reduction: It can be reduced to produce D-sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Various reagents can be used depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products Formed
Oxidation: L-sorbose acid
Reduction: D-sorbitol
Substitution: Various acetylated derivatives
Applications De Recherche Scientifique
1,3,4,5,6-Pentahydroxyhexan-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of vitamin C.
Industry: It is used in the food industry as a sweetener and in the production of various food additives.
Mécanisme D'action
The mechanism of action of 1,3,4,5,6-Pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It is metabolized by the enzyme sorbose dehydrogenase, which converts it to L-sorbose acid. This compound can then enter various metabolic pathways, influencing cellular processes and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-sorbitol: A sugar alcohol that can be oxidized to produce 1,3,4,5,6-Pentahydroxyhexan-2-one.
D-fructose: A ketose sugar similar in structure but differing in the position of the hydroxyl groups.
D-glucose: An aldohexose sugar that can be converted to D-sorbitol and subsequently to 1,3,4,5,6-Pentahydroxyhexan-2-one.
Uniqueness
1,3,4,5,6-Pentahydroxyhexan-2-one is unique due to its specific configuration and its role as an intermediate in the synthesis of vitamin C. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C12H24O8 |
|---|---|
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3 |
Clé InChI |
BQYPOGXVXCJSMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


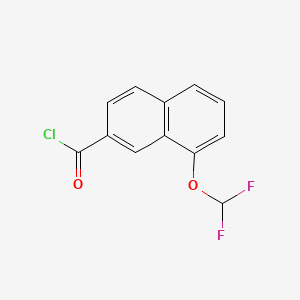
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
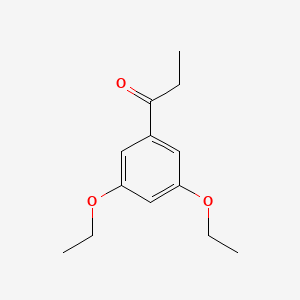
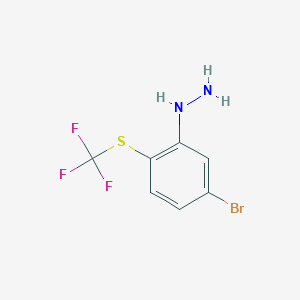
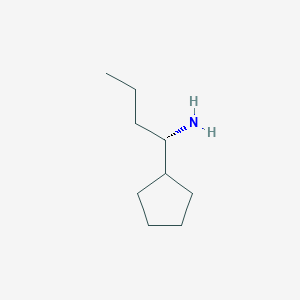
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
